molecular formula C24H23N3O5S B1662636 N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide CAS No. 330829-30-6

N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide

Cat. No. B1662636
M. Wt: 465.5 g/mol
InChI Key: KVQVEZQDNHMQJV-UHFFFAOYSA-N
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Description

“N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide”, also known as MRT10, is an antagonist of the Smoothened (Smo) receptor. It has an IC50 value of 0.64 μM in a luciferase reporter assay. It also inhibits bodipy-cyclopamine binding to the murine Smo receptor (IC50 = 0.5 μM) when expressed in HEK293 cells .


Molecular Structure Analysis

The molecular formula of this compound is C24H23N3O5S, and its molecular weight is 465.52 . The exact structure can be found in the MOL file with the MDL Number MFCD02734587 .


Physical And Chemical Properties Analysis

This compound is a white to tan powder that is soluble in DMSO at concentrations of 15mg/mL or higher. It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Characterization

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For instance, Hanusek et al. (2006) described the acylation and subsequent sodium methoxide-catalyzed ring closure of similar compounds to produce quinazoline-thiones, highlighting the compound's role in the synthesis of heterocyclic chemicals (Hanusek, Drabina, Sedlák, & Rosa, 2006). Similarly, Piper et al. (1982) investigated the use of N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide derivatives in the synthesis of methotrexate esters and peptides, demonstrating its utility in producing biologically active compounds (Piper, Montgomery, Sirotnak, & Chello, 1982).

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds structurally similar to N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide. For instance, Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of benzamide derivatives, underscoring the therapeutic potential of these compounds in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, Marzi et al. (2019) synthesized new N-benzoyl-N'-triazine thiourea derivatives, investigating their antibacterial activity and highlighting the compound's relevance in antimicrobial research (Marzi, Pourshamsian, Hatamjafari, Shiroudi, & Oliaey, 2019).

Analytical and Material Science

In the field of analytical chemistry and material science, compounds like N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide are used for studying chemical interactions and properties. Saeed & Simpson (2012) investigated the crystal structure of a similar benzamide derivative, contributing to the understanding of molecular interactions in solid-state chemistry (Saeed & Simpson, 2012).

Safety And Hazards

The compound has been classified with the hazard codes Xi and N. It has the signal word “Danger” and the hazard statements H318-H410. The precautionary statements are P273-P280-P305+P351+P338-P501 .

properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQVEZQDNHMQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980483
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide

CAS RN

6384-24-3, 330829-30-6
Record name N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330829-30-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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